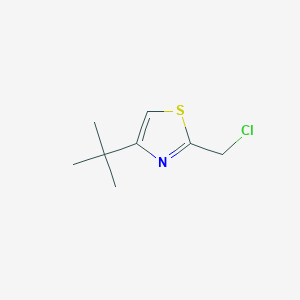

4-Tert-butyl-2-(chloromethyl)-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-2-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDNJXBCUCGCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chloromethyl Methyl Ether (MOMCl) Method

One classical approach uses chloromethyl methyl ether (MOMCl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction mechanism involves activation of MOMCl by ZnCl₂, generating a chloromethyl cation equivalent that electrophilically attacks the 2-position of the thiazole ring.

- Typical Conditions : Reaction carried out in an aprotic solvent (e.g., dichloromethane or chloroform) at temperatures ranging from 0 to 40 °C.

- Advantages : High regioselectivity for the 2-position; moderate to good yields.

- Limitations : MOMCl is toxic and carcinogenic, requiring careful handling.

Chloroiodomethane or Iodomethylation Followed by Halogen Exchange

An alternative route involves initial synthesis of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole, which is then converted to the chloromethyl derivative via halogen exchange or direct chlorination.

- Step 1 : Synthesis of 4-tert-butyl-2-(iodomethyl)-1,3-thiazole by reaction of 4-tert-butyl-1,3-thiazole with iodomethylating agents.

- Step 2 : Conversion of the iodomethyl group to chloromethyl by treatment with chloride sources (e.g., thionyl chloride or copper(I) chloride).

- Reference : The iodomethyl intermediate is highly reactive and can undergo nucleophilic substitutions, making it a versatile precursor.

Industrial and Laboratory Scale Synthesis

Industrial methods optimize the above routes for scale, yield, and purity:

- Use of continuous flow reactors to control reaction temperature and mixing.

- Employing safer chloromethylating agents or in situ generation of chloromethyl cations.

- Purification via recrystallization or chromatography to obtain the hydrochloride salt of this compound with high purity (>95%).

Detailed Reaction Conditions and Yields

Mechanistic Insights and Notes

- The chloromethyl group introduction is an electrophilic substitution on the heteroaromatic ring, favored at the 2-position due to electronic effects of the thiazole ring.

- Lewis acid catalysts like ZnCl₂ stabilize the chloromethyl cation intermediate, increasing reaction rate and selectivity.

- Reaction temperature and solvent polarity critically affect the yield; polar aprotic solvents such as DMF often enhance nucleophilicity and solubility of intermediates.

- Post-reaction work-up typically involves aqueous quenching, extraction, and purification steps to isolate the hydrochloride salt form, which is more stable and easier to handle.

Alternative Synthetic Routes from Literature

- Thiourea Route : Starting from aldehyde precursors, reaction with thiourea can form amino-thiazole intermediates, which upon diazotization and chlorination yield chloromethyl-substituted thiazoles. This multi-step route is more complex but allows for structural variation.

- Acylation and Subsequent Chlorination : Acylation of thiazole derivatives followed by chlorination of side chains can afford chloromethylated products under controlled conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chloromethylation | 4-tert-butyl-1,3-thiazole | MOMCl, ZnCl₂, DCM, 0–40 °C | High regioselectivity, moderate yield | Toxic reagents, handling issues |

| Iodomethylation + Halogen Exchange | 4-tert-butyl-1,3-thiazole | Chloroiodomethane, then SOCl₂ or CuCl | Versatile intermediate, good yields | Multi-step, requires halogen exchange |

| Thiourea Route (Multi-step) | Aldehyde precursors | Thiourea, diazotization, chlorination | Structural diversity possible | Complex, longer synthesis |

Research Findings and Optimization

- Studies show that the choice of solvent and temperature can improve yields by up to 10–15% in chloromethylation reactions.

- Use of potassium carbonate (K₂CO₃) as a base in DMF at 80 °C improved alkylation yields to 72% in analogous thiazole systems.

- Purity of the final hydrochloride salt can be enhanced by recrystallization from ethanol or ethyl acetate.

- Alternative chloromethylating agents such as chloroiodomethane provide cleaner reactions with fewer side products, facilitating downstream functionalization.

Análisis De Reacciones Químicas

Types of Reactions: 4-Tert-butyl-2-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) are typically employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Thiazole-2-one derivatives.

Reduction Products: Thiazole-2-thiol derivatives.

Substitution Products: Amine or alcohol derivatives of the thiazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including 4-tert-butyl-2-(chloromethyl)-1,3-thiazole, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit considerable antibacterial and antifungal activities:

- Antibacterial Properties : A study demonstrated that thiazole derivatives are effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

- Antifungal Properties : The thiazole scaffold has also been linked to antifungal activity against various fungi, such as Candida species. For instance, certain derivatives outperformed fluconazole in inhibiting fungal growth .

Anticancer Potential

The anticancer properties of thiazole derivatives have been a focal point in recent research:

- Cell Line Studies : Thiazole-integrated compounds have shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a specific thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : The anticancer activity is often attributed to the structural characteristics of the thiazole ring, which facilitates interactions with cellular targets involved in cancer progression. The presence of electronegative groups enhances the antiproliferative effects .

Antiparasitic Activity

The potential of thiazoles in treating parasitic infections is being explored:

- Protozoan Infections : A novel series of thiazole derivatives was tested for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One compound exhibited an IC50 value of 0.37 µM, significantly more potent than the reference drug benznidazole .

Anticonvulsant Effects

Recent studies have indicated that certain thiazole derivatives possess anticonvulsant properties:

- Picrotoxin-Induced Convulsion Model : Compounds derived from thiazoles were evaluated for their effectiveness in preventing seizures. Some derivatives showed promising results, indicating their potential as therapeutic agents for epilepsy .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives often involves multi-step chemical reactions that allow for structural modifications:

- Synthetic Routes : Various synthetic strategies have been developed to produce thiazole derivatives with enhanced biological activities. These methods often involve the use of halogenated compounds and other reagents to introduce functional groups that improve efficacy against specific targets .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Karegoudar et al. | Developed a series of 4-substituted thiazoles with enhanced antimicrobial activity | Antibacterial and antifungal agents |

| Lino et al. | Synthesized thiazole derivatives showing superior antifungal activity compared to fluconazole | Treatment of fungal infections |

| de Oliveira Filho et al. | Investigated anti-T. cruzi activity with significant potency | Antiparasitic therapy |

| Lv et al. | Evaluated anticonvulsant effects in animal models | Potential epilepsy treatment |

Mecanismo De Acción

The mechanism by which 4-tert-butyl-2-(chloromethyl)-1,3-thiazole exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Key Structural Features :

- Chloromethyl group : A reactive moiety enabling further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) to generate derivatives with tailored properties.

For example, tert-butyl-substituted thiazoles are noted for antiviral and antifungal applications, as seen in phthalimide-thiazole hybrids .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Thiazole derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl and tert-butyl groups (electron-donating) enhance inhibitory activity in 1,3-thiazoles compared to thiadiazoles .

- Nitro and bromo substituents (electron-withdrawing) may improve binding to targets requiring polar interactions, as seen in antiviral derivatives .

Bulkiness and Lipophilicity :

- The tert-butyl group improves membrane permeability but may reduce solubility, a trade-off critical for pharmacokinetics .

- Linear alkyl chains (e.g., butyl in 2-butyl-4-(chloromethyl)-1,3-thiazole) offer flexibility but lack the steric hindrance of branched groups .

Reactivity of Chloromethyl Group :

Physical and Chemical Properties

- Solubility: Tert-butyl derivatives are often sparingly soluble in polar solvents (e.g., methanol) but soluble in chloroform or DMSO .

- Stability : Chloromethyl groups may confer reactivity, necessitating careful storage (e.g., refrigeration) to prevent decomposition .

Actividad Biológica

4-Tert-butyl-2-(chloromethyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are five-membered heteroaromatic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of this compound, supported by relevant research findings and case studies.

Structure and Properties

The compound features a thiazole ring substituted with a tert-butyl group and a chloromethyl group. The structural characteristics of thiazoles often influence their biological activity. The presence of electron-withdrawing and electron-donating groups can enhance or diminish the compound's efficacy against various biological targets.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) Values : In studies evaluating various thiazole derivatives, compounds similar to this compound demonstrated MIC values ranging from 0.23 mg/mL to 0.94 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Bacillus cereus | 0.23 |

| This compound | Escherichia coli | 0.47 |

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Cytotoxicity : In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds within the same class as this compound have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Similar Thiazole Derivative | MCF-7 | 0.78 |

| Similar Thiazole Derivative | HCT116 | 0.62 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their substituents:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., -Cl) can enhance antibacterial activity by increasing the lipophilicity of the compound.

- Hydrophobic Substituents : The presence of hydrophobic groups such as tert-butyl can improve cellular uptake and interaction with biological targets.

Case Studies

- Antibacterial Efficacy : A study evaluated various thiazole derivatives against common bacterial strains, highlighting that compounds with chloromethyl substitutions showed improved efficacy compared to their unsubstituted counterparts .

- Anticancer Potential : Research on thiazole-based stilbene analogs revealed that certain structural modifications led to enhanced Topoisomerase I inhibition and significant cytotoxicity against cancer cell lines .

Q & A

Synthesis and Purification

Basic: What are the standard protocols for synthesizing 4-Tert-butyl-2-(chloromethyl)-1,3-thiazole? The synthesis typically involves multi-step reactions starting with thiazole ring formation. For example, hydrazine carbothioamide intermediates are condensed with substituted benzaldehydes under reflux in ethanol or DMF, followed by chloromethylation using reagents like chloromethyl ethyl ether. Key steps include:

- Reagents : Thioamides, substituted aldehydes, chloromethylation agents.

- Conditions : Reflux in polar aprotic solvents (e.g., DMF, ethanol) at 70–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate) or recrystallization from hot ethanol.

Advanced: How can reaction yields be optimized for sterically hindered derivatives? Yield optimization requires careful control of steric and electronic effects. Strategies include:

- Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to improve solubility of bulky tert-butyl groups .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for chloromethylation .

- DOE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and stoichiometry to identify optimal conditions .

Structural Characterization

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

- 1H/13C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and chloromethyl group (δ 4.5–4.7 ppm). Aromatic thiazole protons appear at δ 7.0–8.5 ppm .

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and thiazole ring vibrations (1600–1650 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S, and Cl percentages .

Advanced: How are unexpected spectral peaks resolved (e.g., rotamers or impurities)?

- Variable Temperature NMR : Detect rotamers by observing peak splitting at low temperatures (e.g., −40°C) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

- Mass Spectrometry (HRMS) : Identify trace impurities (e.g., dechlorinated byproducts) with ppm-level accuracy .

Biological Activity Evaluation

Basic: What assays are used to evaluate antimicrobial activity?

- Agar Diffusion : Measure zone of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined via broth dilution .

- DPPH Assay : Quantify antioxidant activity by scavenging free radicals (IC₅₀ values typically 20–50 µM) .

Advanced: How to address discrepancies between in vitro activity and molecular docking predictions?

- Solubility Adjustments : Use DMSO/carboxymethylcellulose mixtures to improve compound bioavailability in assays .

- Membrane Permeability Studies : Employ Franz cells or PAMPA to assess passive diffusion barriers .

- Docking Refinement : Include solvent molecules and flexible side chains in AutoDock Vina to improve binding affinity predictions .

Structure-Activity Relationship (SAR) Studies

Basic: How do substituents at the 2- and 4-positions affect bioactivity?

- Chloromethyl Group (4-position) : Enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes .

- Tert-Butyl Group (4-position) : Improves lipophilicity (logP ~3.5), favoring membrane penetration .

Advanced: What computational tools guide rational design of analogs?

- CoMFA/CoMSIA : 3D-QSAR models correlate steric/electronic fields with MIC values .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing Cl with Br) .

Stability and Degradation Pathways

Basic: What storage conditions prevent degradation?

- Temperature : Store at −20°C in amber vials to avoid light-induced decomposition .

- Solvents : Use anhydrous DMSO or acetonitrile to minimize hydrolysis of the chloromethyl group .

Advanced: How are degradation products identified under accelerated conditions?

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks, followed by LC-MS/MS to detect hydrolyzed (hydroxymethyl) or oxidized (sulfoxide) products .

Crystallography and Solid-State Properties

Basic: How is the crystal structure determined?

- Single-Crystal X-ray Diffraction : Resolve tert-butyl and thiazole ring geometry (e.g., C-C bond lengths: 1.45–1.50 Å) .

Advanced: How does crystal packing influence stability?

- Hirshfeld Surface Analysis : Reveal dominant H-bonding (N-H···O) and halogen interactions (Cl···π) that stabilize the lattice .

Toxicological Profiling

Basic: What assays assess cytotoxicity?

Advanced: What mechanisms explain organ-specific toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.